3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole
Overview
Description
3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole is an organic compound that features both an isocyanate group and a pyrazole ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 4-isocyanatobenzaldehyde with 1-methyl-1H-pyrazole. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the isocyanate group or the pyrazole ring.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce urea or carbamate derivatives.
Scientific Research Applications
3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole involves its interaction with various molecular targets. The isocyanate group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylene diphenyl diisocyanate (MDI): An aromatic diisocyanate used in the production of polyurethanes.
Toluene diisocyanate (TDI): Another diisocyanate commonly used in the manufacture of flexible foams.
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in coatings and adhesives.
Uniqueness
3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole is unique due to the presence of both an isocyanate group and a pyrazole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to other isocyanates, making it a versatile compound in various applications.
Properties
IUPAC Name |
3-(4-isocyanatophenyl)-1-methylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-14-7-6-11(13-14)9-2-4-10(5-3-9)12-8-15/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEJKACUGXVHKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640187 | |
Record name | 3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921938-54-7 | |
Record name | 3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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